REACTION_SMILES
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[CH3:13][N+:14]1([O-:15])[CH2:16][CH2:17][O:18][CH2:19][CH2:20]1.[CH3:24][CH2:25][CH2:26][N+:27]([CH2:28][CH2:29][CH3:30])([CH2:31][CH2:32][CH3:33])[CH2:34][CH2:35][CH3:36].[Cl:1][c:2]1[c:3]2[c:4]([s:5][c:6]1[CH2:7][OH:8])[cH:9][cH:10][cH:11][cH:12]2.[Cl:21][CH2:22][Cl:23].[O:37]=[Ru:38](=[O:39])([O-:40])=[O:41]>>[Cl:1][c:2]1[c:3]2[c:4]([s:5][c:6]1[CH:7]=[O:8])[cH:9][cH:10][cH:11][cH:12]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[N+]1([O-])CCOCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC[N+](CCC)(CCC)CCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCc1sc2ccccc2c1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[Ru](=O)(=O)[O-]
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Name
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Type
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product
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Smiles
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O=Cc1sc2ccccc2c1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |